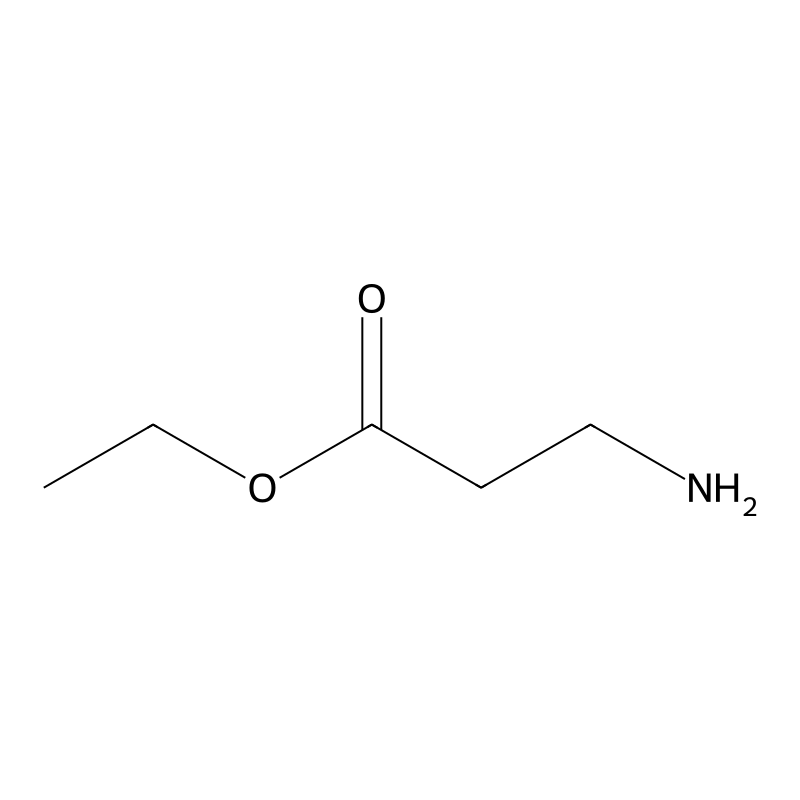

Ethyl 3-aminopropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Ethyl 3-aminopropanoate is often used as a reagent in the production of various peptides . The exact methods of application or experimental procedures can vary greatly depending on the specific peptide being synthesized and the overall goals of the research.

Peptide Synthesis

Hydrolysis to β-Alanine

Ethyl 3-aminopropanoate is an organic compound with the chemical formula C₅H₁₁NO₂ and a molar mass of 117.148 g/mol. It is classified as an ester and is derived from beta-alanine, an amino acid. The structure features a three-carbon chain with an amino group and an ethyl ester functional group, making it a significant compound in both synthetic organic chemistry and biological research. Ethyl 3-aminopropanoate serves as a precursor in various

- Hydrolysis: In the presence of water and either an acid or base catalyst, it hydrolyzes to yield beta-alanine and ethanol.

- Substitution Reactions: The amino group can engage in nucleophilic substitution reactions, allowing for the formation of various derivatives depending on the nucleophile used.

Common Reagents and Conditions- Hydrolysis: Acidic or basic conditions with water.

- Substitution: Various nucleophiles (e.g., halides or amines) under suitable conditions.

Major Products- From Hydrolysis: Beta-alanine and ethanol.

- From Substitution: Various substituted derivatives based on the nucleophile employed .

- From Hydrolysis: Beta-alanine and ethanol.

- From Substitution: Various substituted derivatives based on the nucleophile employed .

Ethyl 3-aminopropanoate has garnered attention for its potential biological activities. As an alanine derivative, it may influence several metabolic pathways, particularly those involving beta-alanine. This compound is studied for its possible role in:

- Metabolic Pathways: It may participate in the glucose-alanine cycle, which is crucial for energy production in muscles.

- Anabolic Hormone Secretion: It could potentially enhance the secretion of anabolic hormones, contributing to muscle growth and recovery.

- Exercise Performance: Research indicates that it might improve mental performance during stress-related tasks and prevent exercise-induced muscle damage .

The synthesis of ethyl 3-aminopropanoate typically involves the esterification of beta-alanine with ethanol. This reaction is facilitated by an acid catalyst, such as sulfuric acid, under heat.

Industrial Production

In industrial settings, continuous flow processes are often employed to optimize yield and purity. The reaction conditions are carefully controlled to maintain a steady supply of reactants while effectively removing by-products .

Ethyl 3-aminopropanoate has diverse applications across various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of numerous organic compounds.

- Biological Research: Investigated for its potential therapeutic effects and as a prodrug for beta-alanine.

- Industrial Use: Utilized in the production of polymers and other industrial chemicals .

Studies on ethyl 3-aminopropanoate indicate that it may interact with several biological systems:

- Pharmacokinetics: Similar compounds like beta-alanine ethyl ester are known to hydrolyze within the body to release beta-alanine, suggesting that ethyl 3-aminopropanoate may exhibit similar behavior.

- Biochemical Pathways: Its involvement in amino acid metabolism highlights its potential significance in various physiological processes .

Ethyl 3-aminopropanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Ethyl acetate | Moderate | Simple ester without amino functionality |

| Methyl 3-aminopropanoate | High | Methyl ester derivative; different reactivity profile |

| β-Alanine ethyl ester | High | Expected to hydrolyze to form β-alanine |

| Ethyl 4-aminobutanoate hydrochloride | Moderate | Different chain length; unique biological activities |

| Methyl 3-(methylamino)propanoate | Moderate | Contains additional methyl group affecting reactivity |

Ethyl 3-aminopropanoate is unique due to its specific combination of an ester and amino functional groups, which confer distinct chemical reactivity and biological activity compared to other esters like ethyl acetate and derivatives like methyl 3-aminopropanoate .

Ethyl 3-aminopropanoate exhibits distinct thermodynamic properties that vary significantly depending on its chemical form. The free base form of ethyl 3-aminopropanoate has limited available data for precise melting point determination, with most commercial sources reporting the compound as existing in liquid form at room temperature [1]. However, the boiling point of the free base has been reported to occur at 54-56°C under reduced pressure conditions [2].

The hydrochloride salt form demonstrates markedly different thermodynamic behavior. The melting point of ethyl 3-aminopropanoate hydrochloride is consistently reported across multiple sources as 67-70°C [4] [5], with some specifications citing a slightly broader range of 70-72°C [4]. This crystalline form exhibits enhanced thermal stability compared to the free base, with a boiling point of 167.8°C at standard atmospheric pressure (760 mmHg) [6].

The substantial difference in boiling points between the free base (54-56°C at reduced pressure) and the hydrochloride salt (167.8°C at 760 mmHg) reflects the enhanced intermolecular forces present in the salt form due to ionic interactions and hydrogen bonding networks [5]. These thermodynamic parameters indicate that the hydrochloride salt possesses greater thermal stability and is more suitable for applications requiring elevated temperature processing or storage.

Solubility Characteristics in Organic and Aqueous Media

The solubility profile of ethyl 3-aminopropanoate demonstrates amphiphilic characteristics, with notable differences between the free base and hydrochloride salt forms. The hydrochloride salt exhibits enhanced water solubility, described as "almost transparent" in aqueous solutions [7] [5], indicating good dissolution characteristics in polar protic solvents.

Both forms demonstrate excellent solubility in organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [7] [5]. This broad organic solvent compatibility reflects the compound's moderate polarity and the presence of both hydrophilic (amino and ester) and lipophilic (ethyl chain) functional groups [8].

The enhanced aqueous solubility of the hydrochloride salt compared to the free base is attributed to the ionization of the amino group, which increases the compound's hydrophilic character and facilitates hydrogen bonding with water molecules [9] [5]. This behavior is typical for amino acid esters, where salt formation significantly improves water solubility while maintaining compatibility with organic media.

Partition Coefficient (LogP) and Ionization Behavior

The partition coefficient of ethyl 3-aminopropanoate provides insight into its lipophilicity and potential biological membrane permeability. The predicted LogP value for the compound is 0.14 [2], indicating a relatively hydrophilic character with moderate lipophilicity. This low positive LogP value suggests the compound will have greater affinity for aqueous phases compared to highly lipophilic organic phases.

The ionization behavior of ethyl 3-aminopropanoate is characterized by its predicted pKa value of 8.80±0.10 [10], which corresponds to the protonation of the primary amino group. This pKa value indicates that at physiological pH (7.4), approximately 96% of the compound will exist in its protonated (cationic) form, significantly affecting its distribution characteristics and biological activity.

The ionization state directly influences the compound's partition behavior, as the protonated form (predominant at physiological pH) will exhibit reduced lipophilicity compared to the neutral form [11] [12]. This pH-dependent partitioning behavior is crucial for understanding the compound's pharmacokinetic properties and environmental fate.

Stability Under Various Environmental Conditions

Ethyl 3-aminopropanoate demonstrates good chemical stability under normal storage conditions, but exhibits sensitivity to specific environmental factors. The compound is stable under standard temperature and pressure conditions [13], making it suitable for routine laboratory handling and storage.

Moisture sensitivity represents a significant stability concern, particularly for the hydrochloride salt form, which is hygroscopic and readily absorbs atmospheric water [5] [14]. This hygroscopic nature necessitates storage in sealed containers within dry environments to prevent degradation and maintain compound integrity.

The compound exhibits pH-dependent stability, remaining stable under neutral to slightly acidic conditions but becoming susceptible to hydrolysis under alkaline conditions [15] [16]. Alkaline hydrolysis results in the cleavage of the ester bond, producing beta-alanine and ethanol as degradation products [16]. This hydrolytic susceptibility is consistent with the general behavior of amino acid esters under basic conditions.

Thermal stability assessment indicates that ethyl 3-aminopropanoate remains stable up to normal storage temperatures, with recommended storage at room temperature for short-term use and -20°C to -80°C for long-term preservation [17] [14]. The compound should be protected from light exposure and stored in dark conditions to prevent potential photodegradation [5] [14].